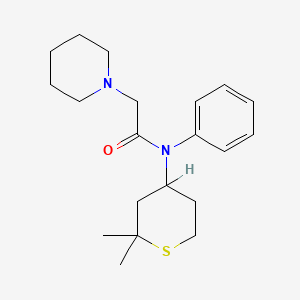
N-(2,2-Dimethyltetrahydro-2H-thiopyran-4-yl)-1-piperidineacetanilide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,2-Dimethyltetrahydro-2H-thiopyran-4-yl)-1-piperidineacetanilide is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a thiopyran ring, a piperidine ring, and an acetanilide moiety, making it a versatile molecule for chemical and biological studies.
準備方法
The synthesis of N-(2,2-Dimethyltetrahydro-2H-thiopyran-4-yl)-1-piperidineacetanilide involves multiple steps, starting with the preparation of the thiopyran ring. The thiopyran ring can be synthesized through the bromination of 3,4-dihydro-2H-thiopyran derivatives . The piperidine ring is typically introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the thiopyran intermediate. The final step involves the acylation of the piperidine-thiopyran intermediate with acetanilide under controlled conditions to yield the target compound.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity. The use of continuous flow reactors and automated synthesis platforms can further streamline the production process.
化学反応の分析
N-(2,2-Dimethyltetrahydro-2H-thiopyran-4-yl)-1-piperidineacetanilide undergoes various chemical reactions, including:
Oxidation: The thiopyran ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield corresponding reduced derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions with halogenated compounds to introduce different functional groups.
Hydrolysis: The acetanilide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and methanol, as well as catalysts like palladium on carbon and acids or bases for hydrolysis reactions. Major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted piperidine derivatives.
科学的研究の応用
N-(2,2-Dimethyltetrahydro-2H-thiopyran-4-yl)-1-piperidineacetanilide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and receptor binding.
Medicine: It may have potential therapeutic applications due to its ability to interact with biological targets, making it a candidate for drug development.
Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
作用機序
The mechanism of action of N-(2,2-Dimethyltetrahydro-2H-thiopyran-4-yl)-1-piperidineacetanilide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiopyran and piperidine rings provide a unique scaffold that can bind to active sites of enzymes or receptors, modulating their activity. The acetanilide moiety may contribute to the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological target and the context of its application.
類似化合物との比較
N-(2,2-Dimethyltetrahydro-2H-thiopyran-4-yl)-1-piperidineacetanilide can be compared with similar compounds such as:
- N-(Tetrahydro-2H-thiopyran-4-yl)-2,3-dihydro-1-benzofuran-5-amine
- N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)pivalamide
These compounds share structural similarities, such as the presence of thiopyran and piperidine rings, but differ in their functional groups and overall molecular architecture. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.
特性
CAS番号 |
78028-49-6 |
|---|---|
分子式 |
C20H30N2OS |
分子量 |
346.5 g/mol |
IUPAC名 |
N-(2,2-dimethylthian-4-yl)-N-phenyl-2-piperidin-1-ylacetamide |
InChI |
InChI=1S/C20H30N2OS/c1-20(2)15-18(11-14-24-20)22(17-9-5-3-6-10-17)19(23)16-21-12-7-4-8-13-21/h3,5-6,9-10,18H,4,7-8,11-16H2,1-2H3 |
InChIキー |
XUXAGPGQEDVMPH-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(CCS1)N(C2=CC=CC=C2)C(=O)CN3CCCCC3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















